

# The Pharmacological Profile of 4-Methylphenmetrazine (4-MPM): An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-2-(4-methylphenyl)morpholine

Cat. No.: B3184309

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## Introduction

4-Methylphenmetrazine (4-MPM), also known as **3-methyl-2-(4-methylphenyl)morpholine**, is a synthetic psychoactive substance that has emerged on the novel psychoactive substances (NPS) market.[1][2] Structurally, it is a substituted phenylmorpholine and an analog of phenmetrazine, a stimulant medication previously used as an anorectic.[1] This technical guide provides a comprehensive overview of the pharmacological profile of 4-MPM, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its complex interactions with monoaminergic systems.

## Mechanism of Action

4-Methylphenmetrazine primarily functions as a monoamine transporter substrate, eliciting the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic nerve terminals.[1] Its pharmacological effects are mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] By binding to these transporters, 4-MPM not only inhibits the reuptake of monoamines from the synaptic cleft but also induces a reversal of the transporter's normal function, leading to non-vesicular efflux of neurotransmitters into the synapse.[3][4]

The pharmacological profile of 4-MPM suggests a combination of stimulant properties, similar to its parent compound phenmetrazine, and entactogenic effects, which are more characteristic of substances like 3,4-methylenedioxymethamphetamine (MDMA).[1] This dual action is attributed to its relatively balanced activity at all three monoamine transporters, with a notable potency at the serotonin transporter.[1]

## Quantitative Pharmacological Data

The following tables summarize the in vitro potency of 4-Methylphenmetrazine and related compounds at the dopamine, norepinephrine, and serotonin transporters. The data are presented as IC50 values for uptake inhibition and EC50 values for substrate-induced release.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

Compound	DAT IC50 (nM)	NET IC50 (nM)	SERT IC50 (nM)
4-Methylphenmetrazine (4-MPM)	1926[5]	1933[5]	408[5]
2-Methylphenmetrazine (2-MPM)	6740[1]	2400[1]	4000[1]
3-Methylphenmetrazine (3-MPM)	>10000[1]	5200[1]	>10000[1]
Phenmetrazine	2100[1]	1200[1]	4100[1]

| MDMA | - | - | - |

Data for MDMA IC50 values were not consistently available in the searched literature under comparable experimental conditions.

Table 2: Monoamine Transporter Release (EC50, nM)

Compound	DAT EC50 (nM)	NET EC50 (nM)	SERT EC50 (nM)
4-Methylphenmetrazine (4-MPM)	227[5]	62[5]	86[5]
2-Methylphenmetrazine (2-MPM)	163[1]	100[1]	1400[1]
3-Methylphenmetrazine (3-MPM)	1800[1]	439[1]	>10000[1]
Phenmetrazine	131[6]	50[6]	>10000[6]

| MDMA | 3240[7] | 640[7] | 1120[7] |

## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific pharmacokinetic data for 4-Methylphenmetrazine, including its absorption, distribution, metabolism, and excretion (ADME) profile in humans, is not extensively documented in the scientific literature. However, insights can be drawn from studies on its parent compound, phenmetrazine, and other analogs.

Phenmetrazine is known to be metabolized in the body, with a significant portion excreted unchanged in the urine.[8] For related compounds like 3-fluorophenmetrazine, metabolism involves phase I and phase II reactions, including N-oxidation, aryl hydroxylation, and subsequent O-methylation, as well as glucuronidation and sulfation.[1] It is plausible that 4-MPM undergoes similar metabolic transformations. The methyl group on the phenyl ring may be a site for oxidation. Further research is required to fully characterize the pharmacokinetic profile of 4-MPM.

## In Vivo Pharmacodynamics

Detailed in vivo pharmacodynamic studies specifically investigating 4-Methylphenmetrazine, such as locomotor activity assays, drug discrimination studies, and in vivo microdialysis, are

limited in the publicly available literature. However, based on its in vitro profile as a potent monoamine releaser with significant activity at the serotonin transporter, it is predicted to exhibit stimulant effects, including increased locomotor activity, and potentially produce subjective effects similar to entactogens like MDMA.[1]

Drug discrimination studies with related compounds can provide some context. For instance, rats trained to discriminate MDMA from saline will often generalize to other serotonin-releasing agents.[9] Given 4-MPM's potent serotonin-releasing properties, it is hypothesized that it would substitute for MDMA in such paradigms.

## Experimental Protocols

### Synthesis of 4-Methylphenmetrazine (4-MPM)

The synthesis of 4-MPM has been described by McLaughlin et al. (2018).[1] The following is a summary of the synthetic route:

- **Bromination of 4-methylpropiophenone:** A solution of bromine in dichloromethane is slowly added to a solution of 4-methylpropiophenone in dichloromethane. The mixture is stirred, dried, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.[1]
- **Formation of the morpholine ring:** The resulting  $\alpha$ -bromoketone is then reacted with an appropriate amino alcohol, typically through a series of steps involving the formation of an intermediate that is subsequently cyclized to form the **3-methyl-2-(4-methylphenyl)morpholine** structure.

Note: This is a simplified overview. The detailed synthetic procedure involves multiple steps and requires expertise in organic synthesis.

### In Vitro Monoamine Transporter Assays

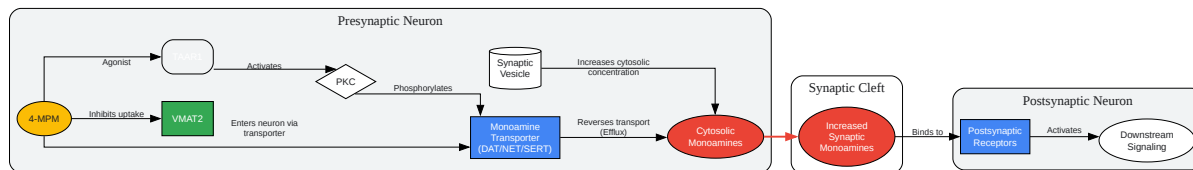
The pharmacological activity of 4-MPM at monoamine transporters is typically assessed using in vitro assays with rat brain synaptosomes or cells expressing the recombinant human transporters.[1]

- **Tissue Homogenization:** Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in ice-cold sucrose buffer.[1]

- Centrifugation: The homogenate is subjected to a series of centrifugations at varying speeds to isolate the synaptosomal fraction, which contains the nerve terminals with the monoamine transporters.[\[1\]](#)
- Resuspension: The final synaptosomal pellet is resuspended in a suitable buffer for use in uptake or release assays.[\[1\]](#)
- Incubation: Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [ $^3\text{H}$ ]dopamine, [ $^3\text{H}$ ]norepinephrine, or [ $^3\text{H}$ ]serotonin) and varying concentrations of the test compound (4-MPM).[\[1\]](#)
- Termination: The uptake reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.[\[1\]](#)
- Quantification: The amount of radioactivity trapped in the synaptosomes is quantified using liquid scintillation counting.[\[1\]](#)
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC<sub>50</sub>) is determined by non-linear regression analysis.[\[1\]](#)
- Preloading: Synaptosomes are preloaded with a radiolabeled substrate (e.g., [ $^3\text{H}$ ]MPP<sup>+</sup> for DAT and NET, or [ $^3\text{H}$ ]5-HT for SERT).[\[1\]](#)
- Superfusion: The preloaded synaptosomes are superfused with buffer, and baseline fractions are collected.[\[1\]](#)
- Drug Application: The synaptosomes are then exposed to varying concentrations of the test compound (4-MPM), and fractions are collected to measure the amount of released radioactivity.[\[1\]](#)
- Data Analysis: The concentration of the test compound that produces 50% of the maximal release effect (EC<sub>50</sub>) is determined by non-linear regression analysis.[\[1\]](#)

## Visualizations

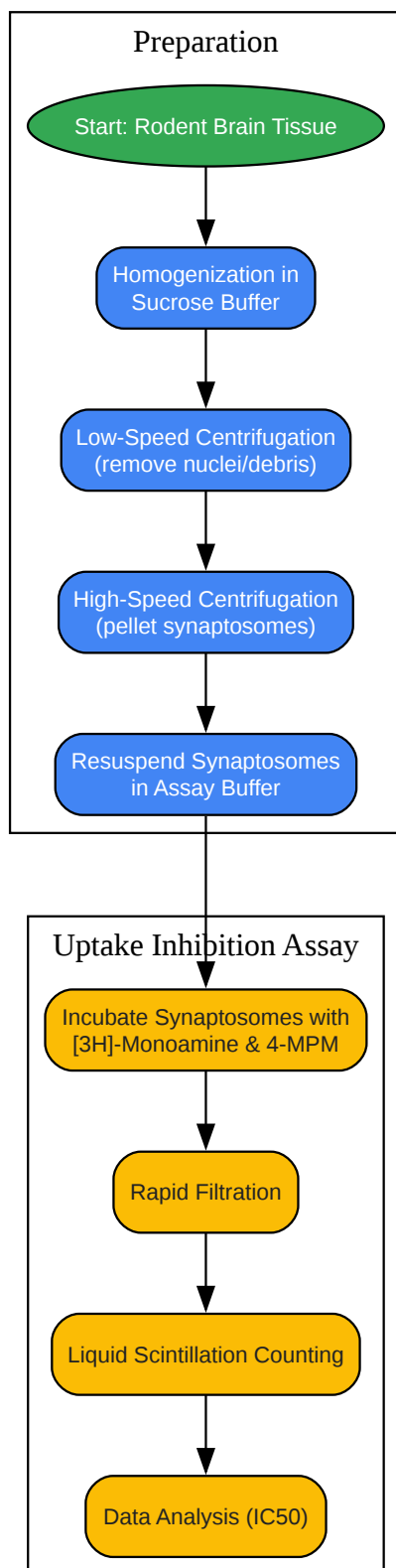
### Signaling Pathway



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Caption: Proposed mechanism of 4-MPM-induced monoamine release.

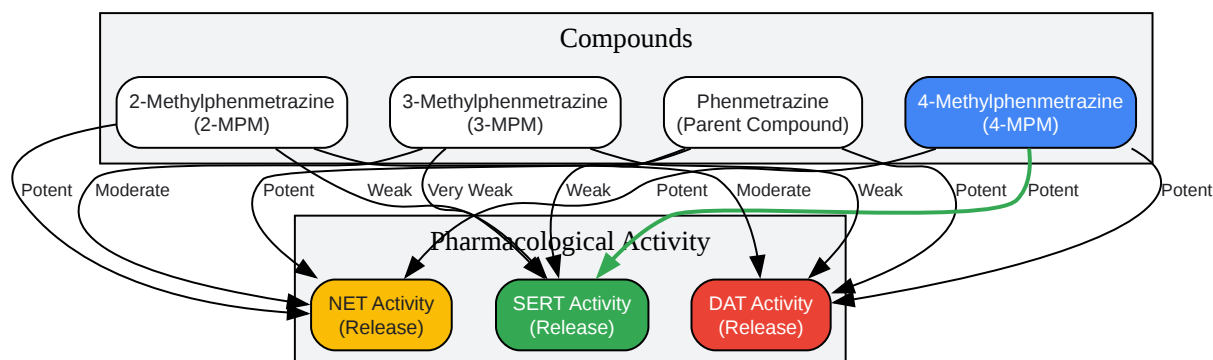
## Experimental Workflow



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Caption: Workflow for synaptosome preparation and uptake inhibition assay.

## Logical Relationship



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Caption: Structure-activity relationship of 4-MPM and its isomers.

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